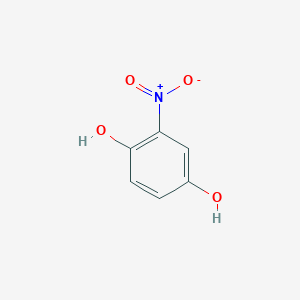

2-Nitrobenceno-1,4-diol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la química de la tiazolidindiona y la función mitocondrial.

Biología: MSDC-0160 se utiliza para investigar el metabolismo mitocondrial y su papel en la homeostasis energética celular.

Medicina: El compuesto ha mostrado promesa en el tratamiento de la diabetes tipo 2 al mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre. .

Mecanismo De Acción

MSDC-0160 ejerce sus efectos modulando el transportador de piruvato mitocondrial, que es responsable de transportar el piruvato a las mitocondrias. Esta modulación mejora el metabolismo oxidativo mitocondrial y reduce la sobreactivación de la vía diana de la rapamicina en mamíferos (mTOR), que está implicada en varias enfermedades metabólicas y neurodegenerativas . Al dirigirse al transportador de piruvato mitocondrial, MSDC-0160 mejora la producción de energía celular y reduce la inflamación y el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

2-Nitrobenzene-1,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the degradation pathways of 2,4-dinitrotoluene and nitrobenzene . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .

Cellular Effects

The effects of 2-Nitrobenzene-1,4-diol on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of 2-Nitrobenzene-1,4-diol.

Molecular Mechanism

At the molecular level, 2-Nitrobenzene-1,4-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to interact with various biomolecules allows it to influence a wide range of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrobenzene-1,4-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Nitrobenzene-1,4-diol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

2-Nitrobenzene-1,4-diol is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 2-Nitrobenzene-1,4-diol within cells and tissues are complex processes that involve various transporters or binding proteins . This also includes any effects on its localization or accumulation.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MSDC-0160 involucra varios pasos, comenzando con la preparación de la estructura principal de la tiazolidindiona. Los pasos clave incluyen:

Formación del anillo de tiazolidindiona: Esto se logra típicamente a través de la reacción de una tioamida con una halocetona en condiciones básicas.

Reacciones de sustitución: La introducción de varios sustituyentes en el anillo de tiazolidindiona se lleva a cabo a través de reacciones de sustitución nucleofílica.

Ensamblaje final: El paso final implica la unión de la tiazolidindiona sustituida con un derivado de piridina para formar MSDC-0160.

Métodos de producción industrial

La producción industrial de MSDC-0160 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

MSDC-0160 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de tiazolidindiona.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en la modificación del anillo de piridina.

Reactivos y condiciones comunes

Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en condiciones básicas o ácidas.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de MSDC-0160, que pueden tener diferentes actividades biológicas y propiedades farmacocinéticas .

Comparación Con Compuestos Similares

Compuestos similares

Pioglitazona: Otra tiazolidindiona utilizada para tratar la diabetes tipo 2, pero con un mecanismo de acción diferente que involucra la activación del receptor gamma activado por proliferadores de peroxisomas (PPARγ).

Rosiglitazona: Similar a la pioglitazona, también activa PPARγ y se utiliza para el manejo de la diabetes.

MSDC-0602K: Un análogo de MSDC-0160 con propiedades de focalización mitocondrial similares

Unicidad

MSDC-0160 es único en su capacidad para modular el transportador de piruvato mitocondrial sin activar significativamente PPARγ, lo que reduce el riesgo de efectos secundarios asociados con la activación de PPARγ, como el aumento de peso y la retención de líquidos. Esto convierte a MSDC-0160 en un candidato prometedor para el tratamiento de enfermedades metabólicas y neurodegenerativas con menos efectos adversos.

Actividad Biológica

2-Nitrobenzene-1,4-diol, also known as 4-nitroresorcinol, is an organic compound with the molecular formula C6H5NO4. It has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

2-Nitrobenzene-1,4-diol is characterized by its nitro and hydroxyl functional groups, which contribute to its chemical reactivity and biological effects. The compound can undergo various reactions, including reduction to aniline derivatives and participation in electrophilic aromatic substitution.

Biological Activity Overview

The biological activity of 2-nitrobenzene-1,4-diol has been investigated in several contexts:

- Antitumor Activity : Research has indicated that nitroaromatic compounds can exhibit antitumor properties. In vitro studies demonstrated that 2-nitrobenzene-1,4-diol could inhibit the growth of cancer cell lines, suggesting a potential role as an anticancer agent .

- Antimicrobial Effects : Some studies have reported that 2-nitrobenzene-1,4-diol possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt cellular processes in bacteria and fungi .

- Biochemical Interactions : The compound's interactions with cellular components have been explored. For instance, it can act as a substrate for enzymatic reactions or interact with DNA, potentially leading to mutagenic effects .

The mechanism by which 2-nitrobenzene-1,4-diol exerts its biological effects primarily involves bioreductive activation. Upon reduction, the nitro group can convert into an amine group, which may then participate in further biochemical reactions. This activation pathway is crucial for its antitumor and antimicrobial activities.

Antitumor Studies

A study conducted on various tumor cell lines (L1210, WiDr) demonstrated that 2-nitrobenzene-1,4-diol exhibited significant cytotoxicity. The results indicated that the compound's effectiveness varied across different cell types, highlighting the need for further research into its selective toxicity mechanisms .

Antimicrobial Activity

In a screening of various nitroaromatic compounds for antimicrobial efficacy, 2-nitrobenzene-1,4-diol showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL .

Toxicological Considerations

While the biological activities of 2-nitrobenzene-1,4-diol are promising, toxicity assessments are crucial. Studies have indicated that high concentrations may lead to genotoxic effects in mammalian cells. The International Agency for Research on Cancer (IARC) has categorized similar nitroaromatic compounds as potential carcinogens, necessitating careful evaluation of their safety profiles in therapeutic contexts .

Propiedades

IUPAC Name |

2-nitrobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIYYMZOGKODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167037 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-33-8 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16090-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.